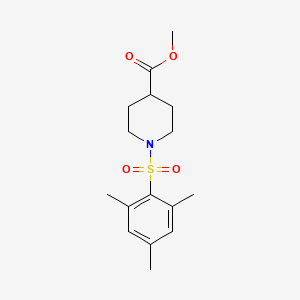
methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate, also known as MPPC, is a chemical compound that has gained considerable attention in scientific research due to its potential use in various applications. It is a piperidine derivative that has a mesitylsulfonyl group attached to the piperidine ring.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has shown potential as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a precursor for the synthesis of piperidine-based ligands for metal-catalyzed reactions. Additionally, methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has been investigated for its anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate is not well understood. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Biochemical and Physiological Effects
methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been reported to have anticancer activity by inducing apoptosis in cancer cells. Additionally, methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it has shown potential for use in various applications, including the synthesis of pharmaceuticals and agrochemicals. However, methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has some limitations, such as its unknown mechanism of action and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate. One potential direction is to investigate its use as a building block for the synthesis of novel compounds with potential therapeutic applications. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity. Finally, methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate could be further investigated for its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate involves the reaction of mesitylsulfonyl chloride with piperidine-4-carboxylic acid in the presence of a base, such as triethylamine. The resulting product is then treated with methyl iodide to obtain methyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate. This synthesis method is relatively simple and yields a high purity product.
Eigenschaften
IUPAC Name |
methyl 1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-9-12(2)15(13(3)10-11)22(19,20)17-7-5-14(6-8-17)16(18)21-4/h9-10,14H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUVRXLOBCASPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5817125.png)
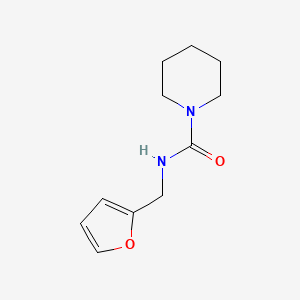
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)
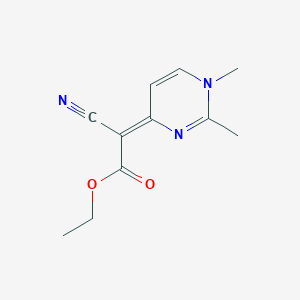
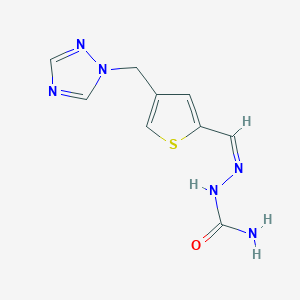
![N-[(benzylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B5817178.png)

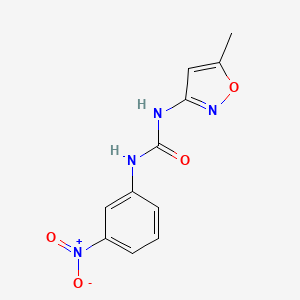
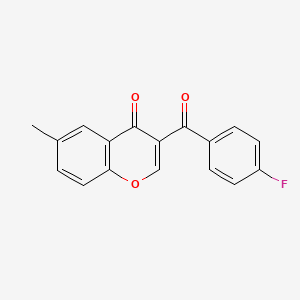
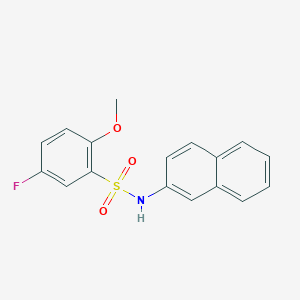
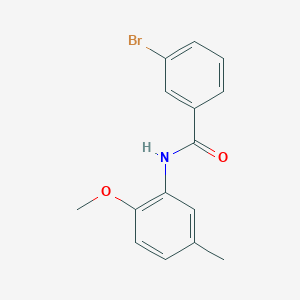
![3-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5817222.png)
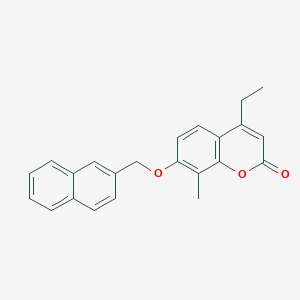
![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)